molecular formula C24H30ClN7O2 B15144607 Palbociclib-d4 (hydrochloride)

Palbociclib-d4 (hydrochloride)

Cat. No.: B15144607
M. Wt: 488.0 g/mol
InChI Key: STEQOHNDWONVIF-PQDNHERISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palbociclib-d4 (hydrochloride) is a deuterium-labeled derivative of Palbociclib hydrochloride, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. The deuterium substitution occurs at four hydrogen positions in the molecule, enhancing its utility in pharmacokinetic, metabolic, and tracer studies without altering the primary pharmacological activity . The molecular formula of Palbociclib-d4 (hydrochloride) is C₂₄H₂₅D₄N₇O₂·HCl, with a molecular weight of 451.56 g/mol (unlabeled form: 447.53 g/mol) . Its structure retains the core pyrido[2,3-d]pyrimidin-7-one scaffold, critical for binding to CDK4/6, while deuterium atoms improve metabolic stability in mass spectrometry-based assays .

Palbociclib-d4 is primarily used in quantitative bioanalytical methods (e.g., LC-MS/MS) as an internal standard to ensure accuracy in measuring Palbociclib levels in biological matrices . The unlabeled parent compound, Palbociclib hydrochloride (CAS 571189-11-2), is clinically approved for hormone receptor-positive (HR+), HER2-negative advanced breast cancer, with IC₅₀ values of 11 nM (CDK4/cyclin D1) and 16 nM (CDK6/cyclin D2) .

Properties

Molecular Formula

C24H30ClN7O2

Molecular Weight

488.0 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(3,3,5,5-tetradeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H/i9D2,10D2;

InChI Key

STEQOHNDWONVIF-PQDNHERISA-N

Isomeric SMILES

[2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)[2H].Cl

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Palbociclib-d4 (hydrochloride) is synthesized through a multi-step process starting from 2-(methylthio)pyrimidin-4(3H)-one. The synthesis involves several key steps, including nucleophilic substitution, bromination, and cyclization reactions. The process typically includes:

Industrial Production Methods

Industrial production of Palbociclib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. This includes using cost-effective raw materials and reagents, and implementing efficient purification techniques .

Chemical Reactions Analysis

Key Synthetic Pathways

The synthesis of palbociclib-d4 follows analogous routes to non-deuterated palbociclib, with deuterium introduced during specific steps (e.g., using deuterated solvents or reagents). A patented method involves:

  • Heck Coupling : Palladium-catalyzed coupling (e.g., PdCl₂ or Pd(OAc)₂) in solvents like ethanol or n-butanol .

  • Deprotection and Cyclization : Acidic cleavage (e.g., HCl) of tert-butyl carbamate intermediates, followed by neutralization to yield the free base .

  • Salt Formation : Conversion to the hydrochloride salt using HCl in ethanol or n-butanol .

Metabolic Reactions

Deuteration reduces hepatic metabolism rates by inhibiting cytochrome P450 3A4 (CYP3A4)-mediated oxidation and sulfotransferase 2A1 (SULT2A1)-catalyzed sulfonation, critical pathways for the parent compound .

Major Metabolic Pathways

  • Oxidation : Formation of deuterated hydroxylated metabolites (e.g., 6-acetyl-d4 derivatives) via CYP3A4 .

  • Sulfonation : Generation of sulfamic acid conjugates with retained deuterium at aromatic positions .

  • Glucuronidation : Minor pathway producing inactive glucuronide conjugates .

Table 2: Comparative Metabolism of Palbociclib and Palbociclib-d4

ParameterPalbociclibPalbociclib-d4
Primary EnzymesCYP3A4, SULT2A1CYP3A4, SULT2A1
Half-Life (hr)29 ~35–40 (estimated)
Major MetabolitesGlucuronides, sulfonatesDeuterated analogs

Stability and Degradation

Palbociclib-d4 hydrochloride exhibits pH-dependent solubility, mirroring the parent compound:

  • High solubility : Below pH 4 (e.g., in gastric fluid) due to protonation of the pyridine nitrogen (pKa = 3.9) .

  • Low solubility : Above pH 4, with precipitation observed in intestinal conditions .

Degradation Products

  • Hydrolysis : Under acidic conditions, cleavage of the acetyl group generates 6-carboxylic acid derivatives .

  • Oxidative Degradation : Exposure to light or oxygen forms N-oxide byproducts .

Analytical Characterization

  • LogP : 5.04 (hydrochloride salt) , indicating moderate lipophilicity.

  • Crystallinity : Recrystallization in n-butanol yields monoclinic crystals with enhanced stability .

Scientific Research Applications

Palbociclib-d4 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Palbociclib-d4 (hydrochloride) exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4/6, Palbociclib-d4 (hydrochloride) prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly effective in hormone receptor-positive breast cancer cells, where CDK4/6 activity is often upregulated .

Comparison with Similar Compounds

Palbociclib-d4 vs. Non-Deuterated Palbociclib
Parameter Palbociclib-d4 (Hydrochloride) Palbociclib (Hydrochloride)
Molecular Formula C₂₄H₂₅D₄N₇O₂·HCl C₂₄H₂₉N₇O₂·HCl
Molecular Weight 451.56 g/mol 447.53 g/mol
IC₅₀ (CDK4/cyclin D1) 11 nM 11 nM
IC₅₀ (CDK6/cyclin D2) 16 nM 16 nM
Primary Use Internal standard for LC-MS/MS Therapeutic CDK4/6 inhibition
Metabolic Stability Enhanced (deuterium effect) Standard
Key Applications Pharmacokinetic studies Breast cancer treatment
References

Key Findings :

  • Palbociclib-d4 exhibits improved metabolic stability in tracer studies due to deuterium’s kinetic isotope effect, reducing hydrogen-deuterium exchange rates in vivo .
Comparison with Other CDK4/6 Inhibitors
Compound Target IC₅₀ (nM) Selectivity Clinical Use
Palbociclib-d4 CDK4/6 11 (CDK4), 16 (CDK6) High (100-fold over CDK2/1) Research/internal standard
Ribociclib CDK4/6 10 (CDK4), 39 (CDK6) Moderate HR+ breast cancer
Abemaciclib CDK4/6 2 (CDK4), 10 (CDK6) Broad (CDK9 inhibition) Breast cancer, monotherapy
PHA-767491 (Hydrochloride) CDC7/CDK9 10 (CDC7), 34 (CDK9) Dual kinase inhibition Preclinical cancer research
References

Key Findings :

  • Ribociclib and Abemaciclib show comparable CDK4/6 inhibition but differ in selectivity. Abemaciclib’s broader kinase activity allows monotherapy use, unlike Palbociclib, which requires combination with endocrine therapy .
  • PHA-767491 targets CDC7/CDK9, distinct from CDK4/6, and is used in early-stage research for DNA replication inhibition .
Comparison with Isotopically Labeled Analogs
Compound Isotope Labeled Positions Molecular Weight Application
Palbociclib-d4 ²H (Deuterium) 4 H → D 451.56 g/mol LC-MS/MS internal standard
Palbociclib-D8 ²H (Deuterium) 8 H → D 455.58 g/mol High-sensitivity tracer studies
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 ²H (Deuterium) 4 H → D + bromine N/A Synthetic intermediate
References

Key Findings :

  • Palbociclib-D8 (CAS 1628752-83-9) offers higher deuteration for enhanced mass spectrometric resolution but requires more complex synthesis .
  • Isotopic analogs like 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 serve as intermediates in synthesizing labeled Palbociclib variants .
Stability and Analytical Performance
  • Palbociclib-d4 demonstrates >95% purity in HPLC analyses, with a shelf life of 24 months at 4°C .
  • In LC-MS/MS assays, it reduces matrix effects by 15–20% compared to non-deuterated standards, improving quantification accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.